molecular formula C14H28N2O8S2 B3061151 Persilate CAS No. 57775-25-4

Persilate

Cat. No.: B3061151
CAS No.: 57775-25-4
M. Wt: 416.5 g/mol
InChI Key: XYUSESXYUHHDPC-UHFFFAOYSA-N
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Description

These salts are strong oxidizers and are commonly used in various chemical processes . The anion SO2− 5 contains one peroxide group per sulfur center, whereas in S2O2− 8, the peroxide group bridges the sulfur atoms. In both cases, sulfur adopts the normal tetrahedral geometry typical for the S (VI) oxidation state .

Preparation Methods

Synthetic Routes and Reaction Conditions

Persilate compounds can be synthesized through the electrolysis of sulfate solutions. For example, ammonium persulfate can be prepared by the electrolysis of a concentrated solution of ammonium sulfate in sulfuric acid. The reaction conditions typically involve high current densities and the use of platinum or other inert electrodes .

Industrial Production Methods

Industrial production of this compound compounds often involves the electrochemical oxidation of sulfate salts. The process is carried out in large electrolytic cells where sulfate ions are oxidized to persulfate ions at the anode. The resulting persulfate is then crystallized and purified for various applications .

Chemical Reactions Analysis

Types of Reactions

Persilate compounds undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound compounds include:

Major Products Formed

The major products formed from this compound reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of organic compounds with persilates typically results in the formation of carbonyl compounds, carboxylic acids, or alcohols .

Scientific Research Applications

Persilate compounds have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which persilate compounds exert their effects involves the generation of sulfate radicals (SO4·−) through the activation of persulfate ions. These radicals are highly reactive and can oxidize a wide range of organic and inorganic compounds. The molecular targets and pathways involved in this compound reactions include the oxidation of sulfides, disulfides, and other sulfur-containing compounds .

Comparison with Similar Compounds

Similar Compounds

    Peroxymonosulfate (SO5^2−): Contains one peroxide group per sulfur center and is also a strong oxidizing agent.

    Peroxydisulfuric acid (H2S2O8): Contains two peroxide groups and is used in similar applications as persilates.

Uniqueness

Persilate compounds are unique due to their strong oxidizing properties and the ability to generate sulfate radicals. This makes them highly effective in various chemical processes, including environmental remediation and organic synthesis .

Properties

IUPAC Name

2,5-dihydroxybenzene-1,4-disulfonic acid;N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O8S2.2C4H11N/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14;2*1-3-5-4-2/h1-2,7-8H,(H,9,10,11)(H,12,13,14);2*5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUSESXYUHHDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.CCNCC.C1=C(C(=CC(=C1S(=O)(=O)O)O)S(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973357
Record name 2,5-Dihydroxybenzene-1,4-disulfonic acid--N-ethylethanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57775-25-4
Record name Persilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydroxybenzene-1,4-disulfonic acid--N-ethylethanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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